Bis(vinylsulfonyl)ethane
Overview
Description
Bis(vinylsulfonyl)ethane (BVSE) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BVSE is a versatile molecule that can be used as a cross-linking agent, a functional monomer, and a reactive intermediate in various chemical reactions.
Mechanism Of Action
The mechanism of action of Bis(vinylsulfonyl)ethane is based on its ability to form covalent bonds with functional groups in other molecules, such as amino and hydroxyl groups. This cross-linking reaction can lead to the formation of a three-dimensional network structure, which can enhance the mechanical and chemical stability of the resulting materials. Moreover, Bis(vinylsulfonyl)ethane can also act as a Michael acceptor, reacting with nucleophiles such as thiols and amines.
Biochemical And Physiological Effects
Bis(vinylsulfonyl)ethane has not been extensively studied for its biochemical and physiological effects. However, it has been reported that Bis(vinylsulfonyl)ethane can cause skin irritation and respiratory sensitization in some individuals. Therefore, it is recommended to handle Bis(vinylsulfonyl)ethane with caution and use appropriate protective equipment.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Bis(vinylsulfonyl)ethane in lab experiments is its versatility and reactivity. Bis(vinylsulfonyl)ethane can be used in a wide range of applications, from the synthesis of polymers to the preparation of hydrogels and biomaterials. Moreover, Bis(vinylsulfonyl)ethane can be easily synthesized from commercially available starting materials, making it a cost-effective option for many researchers.
However, one of the limitations of using Bis(vinylsulfonyl)ethane is its potential toxicity and reactivity towards biological molecules. Therefore, it is important to use appropriate protective equipment and follow proper handling procedures when working with Bis(vinylsulfonyl)ethane.
Future Directions
There are several future directions for Bis(vinylsulfonyl)ethane research. One potential area of research is the use of Bis(vinylsulfonyl)ethane in the development of new materials for biomedical applications, such as tissue engineering and drug delivery. Bis(vinylsulfonyl)ethane can be used to prepare hydrogels and other materials with specific properties, such as biocompatibility and controlled release of drugs.
Another potential area of research is the use of Bis(vinylsulfonyl)ethane in the synthesis of new organic compounds for pharmaceutical and agrochemical applications. Bis(vinylsulfonyl)ethane can act as a versatile building block for the synthesis of complex molecules with specific properties, such as antimicrobial activity and enzyme inhibition.
Conclusion:
In conclusion, Bis(vinylsulfonyl)ethane is a versatile and reactive molecule that has potential applications in various scientific research fields. Its ability to act as a cross-linking agent, functional monomer, and reactive intermediate makes it a valuable tool for the synthesis of new materials and organic compounds. However, its potential toxicity and reactivity towards biological molecules should be taken into consideration when working with Bis(vinylsulfonyl)ethane. Further research is needed to explore the full potential of Bis(vinylsulfonyl)ethane in various scientific research fields.
Scientific Research Applications
Bis(vinylsulfonyl)ethane has been widely used in scientific research as a cross-linking agent for the preparation of hydrogels, polymer membranes, and other materials. It can also be used as a functional monomer for the synthesis of polymers with specific properties, such as conductivity, thermal stability, and biocompatibility. In addition, Bis(vinylsulfonyl)ethane has been used as a reactive intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
properties
IUPAC Name |
1,1-bis(ethenylsulfonyl)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S2/c1-4-11(7,8)6(3)12(9,10)5-2/h4-6H,1-2H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTVNHVAISUTAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(S(=O)(=O)C=C)S(=O)(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594294 | |
Record name | [1-(Ethenesulfonyl)ethanesulfonyl]ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(vinylsulfonyl)ethane | |
CAS RN |
39690-70-5 | |
Record name | [1-(Ethenesulfonyl)ethanesulfonyl]ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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